molecular formula C23H23N3O4S2 B2962536 N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-62-2

N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2962536
CAS RN: 851782-62-2
M. Wt: 469.57
InChI Key: SEYLJIWMXYKRCE-UHFFFAOYSA-N
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Description

“N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a compound that contains a pyrazole scaffold . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is a 5-membered ring comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is not provided in the available resources.


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” are not detailed in the available resources.

Scientific Research Applications

Fluorescence Properties

The 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole, a related compound, shows fluorescence properties . It changes color from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . This property can be used in photoluminescent and photorefractive materials .

Metal Ion Detection

The same compound mentioned above can also act as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection .

Medicinal Applications

Pyrazoline derivatives, which are related to the compounds , have been used in certain antidepressants . They also show good activities in antibacterial , anticancer , anticonvulsant , and anti-inflammatory treatments .

Textile Industry

Triarylpyrazoline compounds have been used as fluorescent whitening agents in the textile industry .

Organic Synthesis

The 1,4-dihydropyridine scaffold, which is related to the compounds , is used in organic synthesis due to its ability to act as a hydrogen transfer reagent . This emulates NAD(P)H reducing agents .

Antihypertensive Drugs

1,4-Dihydropyridines are known for their use as antihypertensive drugs due to their activity as calcium channel blockers .

Antimicrobial and Antifungal Activities

N′-substituted-4-methylbenzenesulfonohydrazide derivatives, which are related to the compounds , have shown potential antibacterial and antifungal activity .

Photoinduced Structural Reshuffling

Ynamides, which are related to the compounds , can undergo photoinduced structural reshuffling and functionalization . This includes ynamide bond fission, skeletal reshuffling, and functionalization of 2-alkynyl-ynamides under mild reaction conditions .

properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-17-11-13-21(14-12-17)32(29,30)26-23(18-7-4-3-5-8-18)16-22(24-26)19-9-6-10-20(15-19)25-31(2,27)28/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYLJIWMXYKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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